molecular formula C18H20ClN3O2S B2387429 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-28-2

4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2387429
CAS No.: 338423-28-2
M. Wt: 377.89
InChI Key: KIXJSLRZMLSZNV-UHFFFAOYSA-N
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Description

4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the isopropyl and dimethyl groups: Alkylation reactions are used to introduce the isopropyl and dimethyl groups onto the benzimidazole core.

    Sulfonamide formation: The final step involves the reaction of the chlorinated benzimidazole derivative with a sulfonamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide: is similar to other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-chloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXJSLRZMLSZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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